2-(1H-pyrazol-5-yl)nicotinaldehyde
Description
2-(1H-Pyrazol-5-yl)nicotinaldehyde is a heterocyclic compound featuring a pyridine ring substituted with an aldehyde group at the 3-position and a pyrazole moiety at the 2-position. Its molecular formula is C₁₀H₇N₃O, with a molecular weight of 185.18 g/mol. The aldehyde group enhances electrophilicity, enabling participation in condensation reactions (e.g., Schiff base formation), while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the design of kinase inhibitors or hemoglobin modifiers .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-2-1-4-10-9(7)8-3-5-11-12-8/h1-6H,(H,11,12) |
InChI Key |
PRGXFOVLCYTXLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NN2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1H-Pyrazol-5-yl)aniline
- Structure : Pyridine replaced by benzene; aldehyde replaced by an amine group.
- Molecular Formula : C₉H₉N₃ | Molecular Weight : 159.19 g/mol .
- Reactivity : The amine group facilitates nucleophilic aromatic substitution, contrasting with the aldehyde’s electrophilic reactivity.
- Applications : Primarily a precursor for azo dyes or metal-organic frameworks (MOFs). Lacks the aldehyde-driven utility in cross-coupling reactions.
Voxelotor (2-hydroxy-6-[[2-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methoxy]benzaldehyde)
- Structure : Shares the pyrazole-pyridine backbone but includes a benzaldehyde core with a hydroxyl and methoxy linker.
- Molecular Weight : ~420 g/mol (estimated) | Therapeutic Use : Approved for sickle cell disease; aldehyde group binds hemoglobin to inhibit polymerization .
- Key Differences : The isopropyl group on Voxelotor’s pyrazole enhances metabolic stability, while the methoxy linker improves solubility. These modifications highlight the importance of substituents in pharmacokinetics.
Nicotinaldehyde Derivatives (e.g., 3-pyridinecarboxaldehyde)
- Structure : Lacks the pyrazole substituent.
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Reactivity Profile | Primary Applications |
|---|---|---|---|---|
| 2-(1H-Pyrazol-5-yl)nicotinaldehyde | C₁₀H₇N₃O | Aldehyde, pyrazole, pyridine | Electrophilic, condensation | Pharmaceutical intermediates |
| 2-(1H-Pyrazol-5-yl)aniline | C₉H₉N₃ | Amine, pyrazole, benzene | Nucleophilic substitution | Dyes, MOFs |
| Voxelotor | ~C₂₂H₂₃N₃O₃ | Aldehyde, hydroxyl, methoxy | Hemoglobin binding | Sickle cell disease therapy |
| 3-Pyridinecarboxaldehyde | C₆H₅NO | Aldehyde, pyridine | Electrophilic addition | Organic synthesis |
Research Findings and Computational Insights
- Hydrogen Bonding : The pyrazole ring’s N-H group forms strong hydrogen bonds (bond order: 0.35) in crystal structures, enhancing molecular recognition in drug-target interactions.
- Thermodynamic Stability : Voxelotor’s bulky substituents increase steric hindrance, reducing reactivity but improving plasma half-life (~40 hours vs. <1 hour for simpler aldehydes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
